molecular formula C13H13NO2 B14670988 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one CAS No. 49744-74-3

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one

Cat. No.: B14670988
CAS No.: 49744-74-3
M. Wt: 215.25 g/mol
InChI Key: YKWMYPVOGWWSKR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is an organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyridinone derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one.

    Reduction: Formation of 3-hydroxy-2-methyl-1-(4-methylphenyl)dihydropyridin-4(1H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-1-phenylpyridin-4(1H)-one: Lacks the 4-methyl group on the phenyl ring.

    3-Hydroxy-2-methyl-1-(4-chlorophenyl)pyridin-4(1H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which may confer specific biological or chemical properties not found in similar compounds.

Properties

CAS No.

49744-74-3

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4-one

InChI

InChI=1S/C13H13NO2/c1-9-3-5-11(6-4-9)14-8-7-12(15)13(16)10(14)2/h3-8,16H,1-2H3

InChI Key

YKWMYPVOGWWSKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=C2C)O

Origin of Product

United States

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